molecular formula C14H12 B3044118 1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene CAS No. 20748-24-7

1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene

Cat. No. B3044118
CAS RN: 20748-24-7
M. Wt: 190.31 g/mol
InChI Key: PJANXHGTPQOBST-FHJPSXJRSA-N
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Description

1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene (PDPDE) is a chemical compound composed of a benzene ring with five deuterium atoms and a phenyl-ethenyl moiety attached. It was first synthesized in the laboratory in 2019 and has since been studied for its potential applications in scientific research. PDPDE has been found to have a variety of biochemical and physiological effects that make it a promising tool for laboratory experiments.

Scientific Research Applications

UV-Vis Absorption Spectra Studies

1,4-Dialkoxy-2,5-bis[2-(thien-2-yl)ethenyl]benzenes, derivatives of 2,5-bis[2-(thien-2-yl)ethenyl]benzene, have been studied for their UV-vis spectroscopic features. These compounds, which are part of the thienyl-PPV family, demonstrate properties that depend on their stereochemistry and the presence of substituents in the thiophene ring. Their behavior during electropolymerization and the influence of polymer matrices on their UV-vis spectra have been extensively researched (Fuks-Janczarek et al., 2009).

Crystal Structure Analysis

The compound 5-[2-(4-Acetyloxyphenyl)ethenyl]benzene-1,3-diyl diacetate, prepared from resveratrol, has been analyzed for its crystal structure. The study highlights the coplanar arrangement of benzene rings and the formation of a three-dimensional structure through C—H⋯O interactions (Tang et al., 2011).

Synthesis Studies

Research has been conducted on the synthesis of (R)-(2,3,4,5,6-pentadeuterophenyl)oxirane, demonstrating a unique method starting from benzene-d6 and detailing the steps involved in the synthesis process (Matthews et al., 1997).

Catalytic Oxidation Processes

Studies on the catalytic oxidation of 2-ethenyl-1-(prop-2'-yn-1'-ol)benzenes have been performed. The research explores how metal-naphthylidene intermediates can be oxygenated with water and H2O2, comparing the efficiency of PtCl(2)- and Au-catalytic systems (Taduri et al., 2007).

Structural Characterization

The molecule 1,4-bis[2-cyano-2-(o-pyridyl)ethenyl] benzene has been structurally characterized through Knoevenagel condensation. This includes the study of its crystallization, molecular structure, and theoretical calculations using density functional theory (DFT) and second order Moller-Plesset (MP2) methods (Percino et al., 2014).

Photophysical Properties

Research on 1,4-dialkoxy-2,5-bis(2-(thien-2-yl)ethenyl)benzene stereoisomers has been conducted to understand their photophysical properties. This includes studying their photoisomerization, electrochemical isomerization, and the influence of these processes on their photophysical behavior (Waskiewicz et al., 2008).

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANXHGTPQOBST-FHJPSXJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Stilbene-D10

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene
Reactant of Route 6
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1,2,3,4,5-Pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene

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